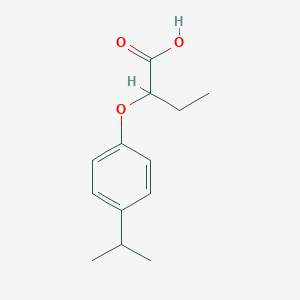
2-(4-Isopropylphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Isopropylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 161790-36-9 . It has a molecular weight of 222.28 . The IUPAC name for this compound is 2-(4-isopropylphenoxy)butanoic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Isopropylphenoxy)butanoic acid” is1S/C13H18O3/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isopropylphenoxy)butanoic acid” include a molecular weight of 222.28 . The molecular formula of the compound is C13H18O3 .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases its significance in the domain of nanofluidics, particularly in the optical gating of synthetic ion channels. The channels' inner surfaces are adorned with monolayers of photolabile hydrophobic molecules, which, upon UV-light irradiation, convert into hydrophilic groups. This transformation is critical for the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. The potential applications of this finding are vast, including in light-induced controlled release, sensing, and information processing, marking a significant stride in integrating nanostructures into multifunctional devices (Ali et al., 2012).
Molecular Docking and Vibrational Studies
The compounds 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB) were the subjects of a comprehensive study, involving experimental and theoretical spectroscopic and structural investigations. The study's findings shed light on the compounds' stability, reactivity, nonlinear optical (NLO) materials potential, and biological activities, particularly their interaction with the Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Environmental Applications
A novel extraction-precipitation strategy leveraging a new phenoxycarboxylic acid (2-(4-butoxyphenoxy) acetic acid (BPAA)) proved superior in recovering rare earth elements (REEs) from industrial wastewater, compared to traditional methods. This approach marked advancements in efficiency, processing capacity, energy consumption, and simplicity, potentially paving the way for large-scale environmental applications (Ni et al., 2020).
Herbicide Analysis in Agriculture
A green supramolecular solvent (SUPRAS) was synthesized and employed in the liquid phase microextraction (LPME) of six phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), prior to their analysis by High-Performance Liquid Chromatography (HPLC). This development highlights the potential of SUPRAS in agricultural chemical analysis, ensuring effective, reproducible extraction, and HPLC analysis with significant sensitivity and precision (Seebunrueng et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIYXUMYBGOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

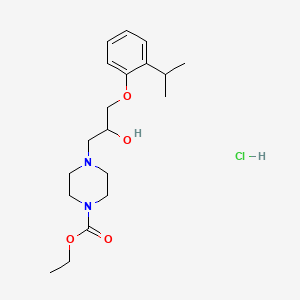
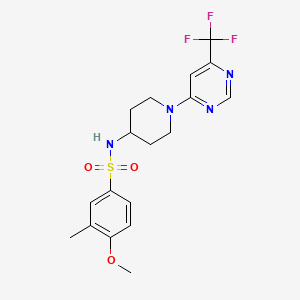
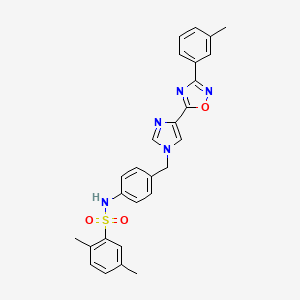
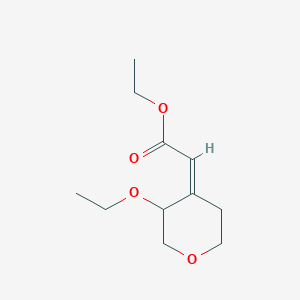
![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
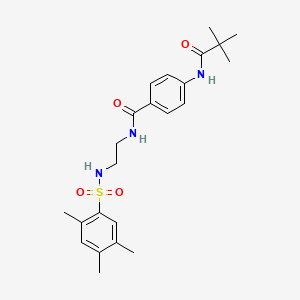
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
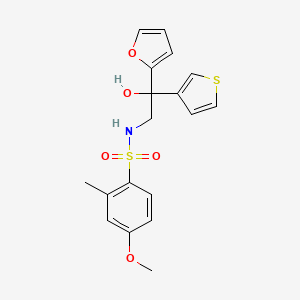
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)
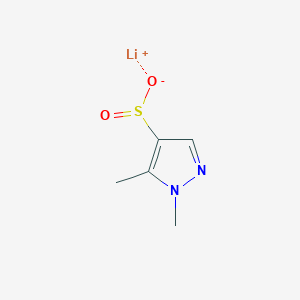
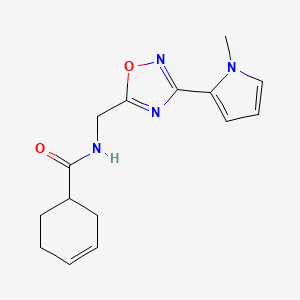
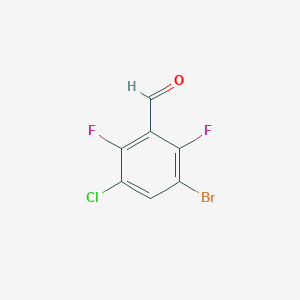
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)